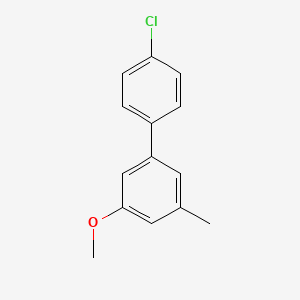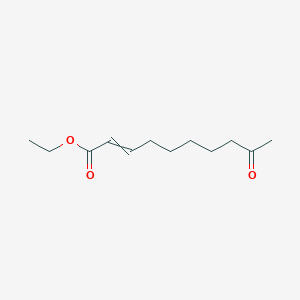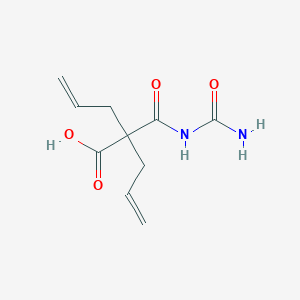
4-(5-Phenylpentyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Phenylpentyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a phenyl group attached to a pentyl chain, which is further connected to another phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenylpentyl)phenol typically involves the alkylation of phenol with 5-phenylpentyl halides under basic conditions. The reaction can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic hydroxyl group activates the aromatic ring towards substitution reactions. Reagents like nitric acid (HNO3) can introduce nitro groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid, sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Nitro-phenyl derivatives, halogenated phenols.
科学研究应用
4-(5-Phenylpentyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of polymers and resins.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, including additives for plastics and coatings.
作用机制
The mechanism of action of 4-(5-Phenylpentyl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Phenol: The parent compound with a simpler structure, lacking the extended alkyl chain.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness: 4-(5-Phenylpentyl)phenol is unique due to its extended alkyl chain and additional phenyl group, which confer distinct chemical and physical properties
属性
CAS 编号 |
57344-26-0 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
4-(5-phenylpentyl)phenol |
InChI |
InChI=1S/C17H20O/c18-17-13-11-16(12-14-17)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2 |
InChI 键 |
QMEJLBAKRCZJSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


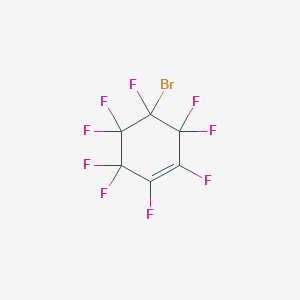
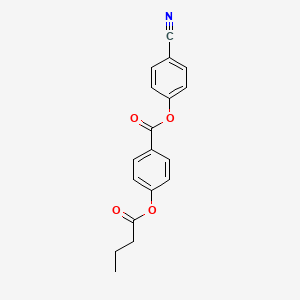
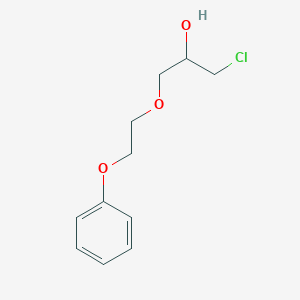
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
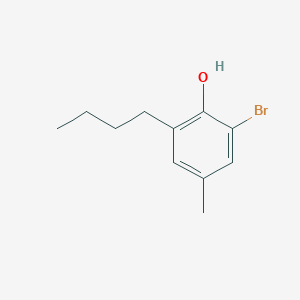
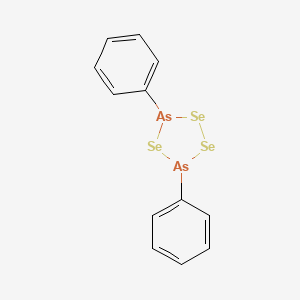
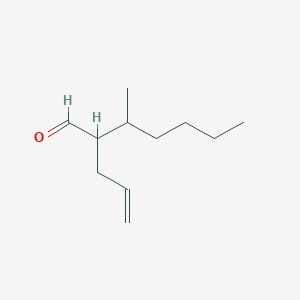
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)

